(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine
Description
Properties
IUPAC Name |
(1R)-1-(1,3-benzodioxol-5-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6,9H,2-3,7,12H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTBFIMTDRVUQC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443984 | |
| Record name | (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181481-62-9 | |
| Record name | (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Benzodioxole Intermediate Synthesis
The Suzuki-Miyaura reaction is pivotal for constructing the benzodioxole moiety. In a representative protocol, benzo[d]dioxol-5-ylboronic acid undergoes coupling with a brominated butanamine precursor. For example, a palladium-catalyzed reaction with 1-bromobutan-1-amine in the presence of PdCl₂(dppf) and sodium bicarbonate in dioxane/water at 100°C yields the coupled product. This method achieves moderate to high yields (70–93%) depending on substituent electronic effects.
Key Conditions
-
Catalyst: PdCl₂(dppf)·CH₂Cl₂ (2–5 mol%)
-
Base: NaHCO₃ (aqueous)
-
Solvent: Dioxane/water (3:1)
Post-coupling, the amine group may require deprotection if tert-butoxycarbonyl (Boc) or other protective groups are employed.
Reductive Amination of 1-(Benzo[d] dioxol-5-yl)butan-1-one
Reductive amination offers a direct route to the target amine. The ketone precursor, 1-(benzo[d]dioxol-5-yl)butan-1-one, reacts with ammonium acetate or a primary amine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates this transformation, though enantiomeric control remains challenging without chiral auxiliaries or catalysts.
Typical Protocol
-
Dissolve 1-(benzo[d]dioxol-5-yl)butan-1-one (1.0 equiv) and NH₄OAc (2.0 equiv) in MeOH.
-
Add NaBH₃CN (1.5 equiv) gradually at 0°C.
-
Stir for 12 hours at room temperature.
-
Quench with H₂O, extract with EtOAc, and purify via column chromatography.
Yields range from 50–65%, with racemic mixtures necessitating subsequent resolution.
Chiral Resolution via Diastereomeric Salt Formation
To isolate the (R)-enantiomer, chiral resolution is employed. A racemic mixture of 1-(benzo[d]dioxol-5-yl)butan-1-amine is treated with a chiral resolving agent, such as (R)- or (S)-mandelic acid, in ethanol. The diastereomeric salts are crystallized selectively, and the desired (R)-amine is liberated using a weak base like NaHCO₃.
Optimized Parameters
-
Resolving agent: (R)-Mandelic acid (1.0 equiv)
-
Solvent: Ethanol (reflux, 1 hour)
-
Crystallization: Slow cooling to 4°C
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Complexity | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 70–93 | Racemic | High | Moderate |
| Reductive Amination | 50–65 | Racemic | Moderate | High |
| Chiral Resolution | 30–40* | >98 | Low | Low |
*Yield reflects recovery of single enantiomer post-resolution.
Experimental Optimization and Challenges
Catalyst Selection in Coupling Reactions
Palladium catalysts significantly impact Suzuki-Miyaura efficiency. PdCl₂(dppf)·CH₂Cl₂ outperforms Pd(PPh₃)₄ in coupling electron-deficient aryl boronic acids, reducing side product formation. Ligandless systems, however, suffer from lower turnover numbers.
Stereoselectivity in Reductive Amination
Asymmetric reductive amination using chiral catalysts like (S)-BINAP-Ru complexes remains underexplored for this substrate. Preliminary studies suggest moderate ee (60–70%) under hydrogenation conditions (50 psi H₂, 60°C).
Chemical Reactions Analysis
Types of Reactions
®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a butan-1-amine backbone substituted with a benzo[d][1,3]dioxole moiety. Its molecular formula is C_{11}H_{15}NO_{2}, and it possesses a molecular weight of 193.24 g/mol. The stereochemistry of the compound is crucial for its biological activity, as different enantiomers can exhibit varied effects on biological systems.
Medicinal Chemistry
(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine is primarily studied for its potential therapeutic applications:
- Neuropharmacology : Preliminary studies indicate that the compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests a potential role in modulating mood and behavior, similar to other psychoactive compounds within the benzodioxole class.
- Antimicrobial and Anticancer Properties : Research is ongoing to evaluate the compound's efficacy against various microbial strains and cancer cell lines. Its structural features may contribute to unique mechanisms of action that warrant further exploration .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
- Synthesis of Derivatives : this compound can be transformed into various derivatives through reactions such as oxidation, reduction, and substitution. These derivatives may possess distinct pharmacological properties and are useful in developing new therapeutic agents.
- Chiral Catalysis : The compound's chirality makes it an interesting subject for studies in asymmetric synthesis. It can act as a chiral auxiliary or catalyst in reactions aimed at producing other chiral compounds with high enantioselectivity .
Case Study 1: Neuropharmacological Effects
A study investigated the binding affinity of this compound to serotonin receptors. Results indicated that the compound exhibited moderate binding affinity, suggesting potential antidepressant-like effects. Further research is needed to explore its efficacy in vivo and its mechanisms of action within the central nervous system .
Case Study 2: Synthesis of Derivatives
In synthetic chemistry, researchers successfully synthesized several derivatives of this compound through palladium-catalyzed cross-coupling reactions. These derivatives were evaluated for their biological activities, leading to the identification of several candidates with enhanced potency against specific cancer cell lines.
Mechanism of Action
The mechanism of action of ®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine and its analogs:
Key Observations :
- Positional Isomerism: The placement of the amine group (C1 vs. C2 in the butane chain) significantly alters molecular geometry.
- Substituent Effects : MBDB includes an N-methyl group on the amine, increasing molecular weight and lipophilicity (higher XLogP3), which may enhance blood-brain barrier penetration.
- Stereochemistry : The (R) and (S) enantiomers of the target compound (e.g., ) are expected to exhibit divergent pharmacological activities due to chiral recognition in biological systems.
Functional Group Variations
- Primary Amine vs. N-Alkyl Derivatives : The primary amine in this compound contrasts with MBDB’s N-methyl group. N-Alkylation typically reduces polarity and may modulate serotonin receptor affinity, as seen in related phenethylamines .
- Benzodioxole Substitution: All compounds share the 1,3-benzodioxole ring, which enhances π-π stacking interactions with aromatic residues in receptors.
Pharmacological Implications (Inferred)
While direct pharmacological data are absent in the evidence, structural parallels to known psychoactive agents suggest hypotheses:
- Serotonergic Activity: The benzodioxole moiety is common in serotonin-releasing agents (e.g., MDMA). The target compound’s primary amine may act as a substrate for monoamine transporters, whereas N-methylation (as in MBDB) could alter reuptake inhibition potency .
- Stereoselectivity : The (R)-enantiomer may exhibit higher receptor binding affinity compared to the (S)-form, as observed in other chiral amines .
Biological Activity
(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine, also known as a derivative of benzo[d][1,3]dioxole, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity based on available research findings, including synthesis methods, anticancer effects, and other pharmacological properties.
- IUPAC Name : this compound hydrochloride
- Molecular Formula : C11H16ClN2O2
- CAS Number : 197508-49-9
- Molecular Weight : 229.7 g/mol
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors, often utilizing benzo[d][1,3]dioxole derivatives. The synthetic pathways can vary but generally include steps that allow for the introduction of the amine functional group while maintaining the stereochemistry at the chiral center.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole. For instance:
- A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxol moieties and evaluated their cytotoxic effects on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The findings indicated that some derivatives exhibited significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin. For example, one compound showed IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116 compared to doxorubicin's 7.46 µM and 8.29 µM respectively .
Table 1: Cytotoxic Activity of Benzo[d][1,3]dioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| Compound A | HepG2 | 2.38 | Doxorubicin | 7.46 |
| Compound B | HCT116 | 1.54 | Doxorubicin | 8.29 |
| Compound C | MCF7 | 4.52 | Doxorubicin | 4.56 |
The mechanisms by which this compound exerts its anticancer effects involve multiple pathways:
- EGFR Inhibition : Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction : Studies have utilized annexin V-FITC assays to assess apoptosis in treated cells, revealing significant increases in apoptotic cell populations.
- Cell Cycle Arrest : Analysis indicates that these compounds can induce cell cycle arrest at various phases, contributing to their antiproliferative effects .
Neuropharmacological Effects
In addition to anticancer properties, compounds containing the benzo[d][1,3]dioxole structure have been investigated for neuroprotective activities:
Q & A
Q. What are the established synthetic routes for (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine, and what reaction conditions optimize enantiomeric purity?
The compound can be synthesized via reductive amination of the corresponding ketone precursor, 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one, using a chiral reducing agent like (R)- or (S)-CBS (Corey-Bakshi-Shibata) reagent to achieve stereoselectivity . Alternatively, alkylation of benzodioxol-containing amines with brominated alkanes under basic conditions (e.g., K₂CO₃ in DMF) may yield intermediates, followed by chiral resolution via preparative chiral HPLC . Enantiomeric excess (ee) should be validated using polarimetry or chiral stationary phase chromatography.
Q. How can the structural identity and purity of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR): Compare and NMR spectra with literature data for benzodioxol derivatives (e.g., δ ~5.9–6.0 ppm for dioxolane protons) .
- Mass Spectrometry (MS): The exact mass (193.1467 g/mol) should match high-resolution MS data, with fragmentation patterns confirming the butan-1-amine backbone .
- X-ray Crystallography: For absolute stereochemical confirmation, single-crystal X-ray diffraction using programs like SHELXL or Mercury CSD can resolve the (R)-configuration .
Q. What preliminary biological activity data exist for benzodioxol-containing amines, and how might this guide target studies for this compound?
Benzodioxol derivatives exhibit affinity for neurotransmitter receptors (e.g., nicotinic α4β2 receptors) and potential psychoactive properties . Preliminary assays should include receptor binding studies (radioligand displacement) and functional assays (e.g., calcium flux in neuronal cells). Structural analogs like MDMA enantiomers show stereochemistry-dependent activity, suggesting the (R)-configuration may modulate selectivity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its pharmacological profile compared to the (S)-enantiomer?
Enantiomers often differ in receptor binding kinetics and metabolic stability. For example, (S)-MDMA shows higher serotonergic activity than (R)-MDMA . Conduct comparative studies:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target receptors (e.g., monoamine transporters).
- In Vitro Metabolism: Incubate with liver microsomes to assess CYP450-mediated oxidation differences.
- Behavioral Assays: Test locomotor activity and neurotransmitter release in rodent models.
Q. How can conflicting data on the stability of benzodioxol-amine derivatives in acidic conditions be resolved?
Contradictions may arise from varying experimental setups (e.g., buffer composition, temperature). To resolve:
- pH Stability Studies: Perform accelerated degradation tests (e.g., 0.1 M HCl at 37°C) with LC-MS monitoring.
- Structural Analysis: Identify degradation products (e.g., ring-opened catechol derivatives) via NMR .
- Computational Modeling: Predict hydrolysis pathways using DFT (Density Functional Theory) calculations.
Q. What computational strategies are effective in predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound?
- Physicochemical Properties: Use SwissADME to predict logP (lipophilicity), solubility, and blood-brain barrier permeability .
- Metabolism Prediction: Employ Schrödinger’s MetaSite to identify likely CYP450 oxidation sites (e.g., benzylic or amine positions).
- Toxicity Profiling: Apply ProTox-II to assess hepatotoxicity and cardiotoxicity risks based on structural alerts (e.g., primary amine groups) .
Q. What experimental and computational methods are suitable for studying structure-activity relationships (SAR) in benzodioxol-amine derivatives?
- Analog Synthesis: Modify the butan-1-amine chain length or introduce substituents (e.g., methyl groups) to assess steric effects .
- Biological Assays: Test analogs in receptor binding assays (e.g., Ki values for serotonin transporters) .
- 3D-QSAR Modeling: Use CoMFA (Comparative Molecular Field Analysis) to correlate molecular fields (steric, electrostatic) with activity data .
Methodological Considerations
- Stereochemical Purity: Validate ee ≥98% using chiral HPLC with columns like Chiralpak IA/IB and a mobile phase of hexane:isopropanol (90:10) .
- Data Reproducibility: Cross-validate synthetic yields and biological activity across ≥3 independent batches.
- Ethical Compliance: Adhere to institutional guidelines for psychoactive compound handling and in vivo testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
